molecular formula C9H13NO B13870300 1-Cyclopropylmethyl-3-hydroxy-cyclobutanecarbonitrile

1-Cyclopropylmethyl-3-hydroxy-cyclobutanecarbonitrile

Katalognummer: B13870300
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: DGVJGJHEXLEUAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclopropylmethyl group attached to a cyclobutane ring, which also contains a hydroxyl group and a nitrile group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties due to their ring structures .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Cyclobutylamine.

    Substitution: Cyclobutyl halides.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The cyclopropylmethyl group can enhance the compound’s stability and binding affinity, while the hydroxyl and nitrile groups contribute to its reactivity and solubility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and nitrile groups allows for diverse chemical transformations and potential biological activities, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile

InChI

InChI=1S/C9H13NO/c10-6-9(3-7-1-2-7)4-8(11)5-9/h7-8,11H,1-5H2

InChI-Schlüssel

DGVJGJHEXLEUAH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2(CC(C2)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.